molecular formula C24H28N2O4 B12054646 4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide

4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B12054646
M. Wt: 408.5 g/mol
InChI Key: SSWRIAOKKKIJRJ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Functional Group Modifications: Introduction of the hydroxy, oxo, pentyl, and propoxyphenyl groups through various organic reactions such as Friedel-Crafts acylation, alkylation, and nucleophilic substitution.

    Final Coupling: The final step might involve coupling the modified quinoline core with a carboxamide group under specific conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy and oxo groups.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new quinoline derivatives with potential biological activities.

Biology

In biological research, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.

Medicine

Quinoline-based compounds are used in the development of pharmaceuticals. This compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved might include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known quinoline derivative used as an antimalarial drug.

    Chloroquine: Another antimalarial drug with a quinoline core.

    Quinoline N-oxides: Known for their diverse biological activities.

Uniqueness

What sets 4-Hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide apart might be its specific functional groups, which could confer unique biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

4-hydroxy-2-oxo-1-pentyl-N-(4-propoxyphenyl)quinoline-3-carboxamide

InChI

InChI=1S/C24H28N2O4/c1-3-5-8-15-26-20-10-7-6-9-19(20)22(27)21(24(26)29)23(28)25-17-11-13-18(14-12-17)30-16-4-2/h6-7,9-14,27H,3-5,8,15-16H2,1-2H3,(H,25,28)

InChI Key

SSWRIAOKKKIJRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OCCC)O

Origin of Product

United States

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